Welcome to the BenchChem Online Store!
molecular formula C12H12F2N4 B8380840 8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8380840
M. Wt: 250.25 g/mol
InChI Key: QFRFDEBXOIRYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486967B2

Procedure details

To a solution of 8-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (prepared in analogy to example 66a-c, 500 mg, 2.03 mmol) in methanol (60 mL) and THF (30 mL) magnesium (395 mg, 16.2 mmol) and iodine (3 mg) were added. After 1.5 hours at room temperature further magnesium (395 mg, 16.2 mmol) was added and the reaction mixture was stirred at 50° C. for 1 hour. Further magnesium (148 mg, 6.09 mmol) was added again and stirred at room temperature for 4 hours. The solvent was evaporated, the residue was dissolved in THF and dried over Na2SO4. The solvent was evaporated and the residue was purified by flash chromatography (silica gel, 100 g, 0% to 15% MeOH/NH3 (9:1) in dichloromethane, 45 minutes). The title compound was obtained as white solid (226 mg, 45%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[C:10]3[N:11]([N:15]=[C:16]([NH2:18])[N:17]=3)[CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]=1[F:8].C1COCC1.II.[Mg]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][CH2:12][N:11]3[N:15]=[C:16]([NH2:18])[N:17]=[C:10]23)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(C=CC1F)C=1C=2N(C=CC1)N=C(N2)N
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3 mg
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
395 mg
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
148 mg
Type
reactant
Smiles
[Mg]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 100 g, 0% to 15% MeOH/NH3 (9:1) in dichloromethane, 45 minutes)
Duration
45 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1C=2N(CCC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 226 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.